molecular formula C19H21N5O4S2 B2679213 ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 877639-49-1

ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2679213
CAS No.: 877639-49-1
M. Wt: 447.53
InChI Key: VZNLOCUAVMPEJR-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes a triazolopyrimidine moiety and a cyclopentathiophene ring, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step reactionsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .

Scientific Research Applications

Ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazolopyrimidine moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfanyl group and cyclopentathiophene ring further enhance its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:

The unique combination of the triazolopyrimidine moiety and the cyclopentathiophene ring in this compound sets it apart from these similar compounds, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S2/c1-4-28-17(27)14-11-6-5-7-12(11)30-16(14)21-15(26)10(3)29-19-23-22-18-20-13(25)8-9(2)24(18)19/h8,10H,4-7H2,1-3H3,(H,21,26)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNLOCUAVMPEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NN=C4N3C(=CC(=O)N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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